molecular formula C20H24ClN3O3 B11987050 4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

Katalognummer: B11987050
Molekulargewicht: 389.9 g/mol
InChI-Schlüssel: CPIBALKZGQLUMW-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene group with three methoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-chlorophenyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 4-chlorobenzyl chloride under basic conditions.

    Formation of the Benzylidene Derivative: The benzylidene group is introduced by reacting 3,4,5-trimethoxybenzaldehyde with the piperazine derivative. This step often involves condensation reactions under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Levocetirizine: A known antihistamine with a similar piperazine structure.

    Diphenhydramine: Another antihistamine with a different core structure but similar pharmacological effects.

    Promethazine: A phenothiazine derivative with antihistamine properties.

Uniqueness

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE is unique due to its specific substitution pattern, which may confer distinct binding affinities and pharmacokinetic properties compared to other antihistamines .

Eigenschaften

Molekularformel

C20H24ClN3O3

Molekulargewicht

389.9 g/mol

IUPAC-Name

(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C20H24ClN3O3/c1-25-18-12-15(13-19(26-2)20(18)27-3)14-22-24-10-8-23(9-11-24)17-6-4-16(21)5-7-17/h4-7,12-14H,8-11H2,1-3H3/b22-14+

InChI-Schlüssel

CPIBALKZGQLUMW-HYARGMPZSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.